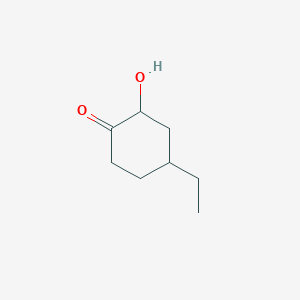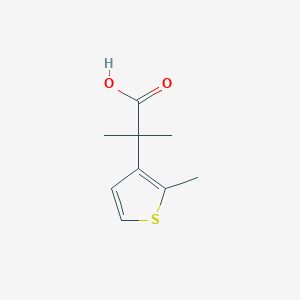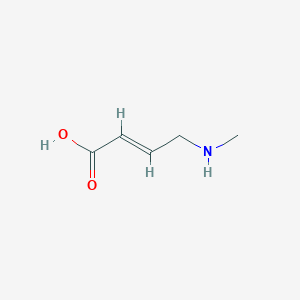
4-Ethyl-2-hydroxycyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-hydroxycyclohexan-1-one is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclohexanone, featuring an ethyl group and a hydroxyl group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-hydroxycyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of 2-hydroxycyclohexanone with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethyl-2-cyclohexen-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the double bond, yielding the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2-hydroxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, strong bases
Major Products Formed:
Oxidation: 4-Ethyl-2-oxocyclohexan-1-one
Reduction: 4-Ethyl-2-hydroxycyclohexanol
Substitution: Various substituted cyclohexanones depending on the reagents used
Applications De Recherche Scientifique
4-Ethyl-2-hydroxycyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-hydroxycyclohexan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparaison Avec Des Composés Similaires
2-Hydroxycyclohexanone: Lacks the ethyl group, making it less hydrophobic.
4-Methyl-2-hydroxycyclohexan-1-one: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-2-oxocyclohexan-1-one: Oxidized form of 4-Ethyl-2-hydroxycyclohexan-1-one.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
4-ethyl-2-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-2-6-3-4-7(9)8(10)5-6/h6,8,10H,2-5H2,1H3 |
Clé InChI |
TWUNYLXESUXTQI-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=O)C(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13077095.png)

![6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13077108.png)






